molecular formula C9H9N3O B2426506 N-(1-cyanoethyl)pyridine-3-carboxamide CAS No. 1251067-90-9

N-(1-cyanoethyl)pyridine-3-carboxamide

Cat. No. B2426506
CAS RN: 1251067-90-9
M. Wt: 175.191
InChI Key: GYJIISHLTGEIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichlro aniline and 6-methyl 2-amino pyridine as an aryl group .


Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Condensation of cyanoacrylamide derivatives with different active methylene (malononitrile, ethyl cyanoacetate cyanoacetamide, and ethyl acetoacetate) in the presence of piperidine as basic catalyst afforded the corresponding pyridinone derivatives .


Physical And Chemical Properties Analysis

The complexes were characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques .

Scientific Research Applications

Treatment of Bacterial Wilt in Tomatoes

A study focused on developing novel pyridine‐3‐carboxamide analogs to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum . A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum . The analogs displayed remarkable efficacy, especially compound 4a which had specific activity against bacterial wilt pathogens .

Promotion of Vegetative and Reproductive Growth

The same study also found that compound 4a promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, compound 4a substantially reduced the percentage of infection, pathogen quantity in young tissue, and disease progression .

Synthesis of Effective Agents Against Bacterial Wilt

The pyridine‐3‐carboxamide analogs were synthesized through a multistep process and their structures confirmed using spectroscopy . The structure–activity relationship analysis showed the positions and types of substituents on the aromatic rings of compounds 4a–i strongly influenced their biological activity .

Urease Inhibitors

A series of pyridine carboxamide and carbothioamide derivatives were synthesized and investigated against urease for their inhibitory action . Among the series, 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) both possessed significant activity .

Molecular Docking and Kinetic Studies

Molecular docking and kinetic studies were performed for the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease and its mode of interaction .

Synthesis of Potential Antibacterial Agents

Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents through a solvent-free process .

Future Directions

Research efforts have been made to investigate metal complexes containing more than one organic molecule particularly in bioinorganic chemistry and environmental studies to probe their structures and antimicrobial activities .

properties

IUPAC Name

N-(1-cyanoethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJIISHLTGEIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.